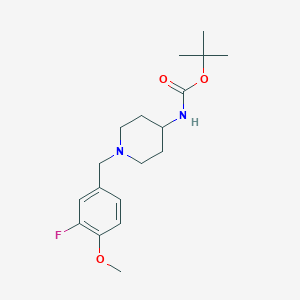

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate (CAS: 1286272-88-5) is a piperidine-based carbamate derivative featuring a 3-fluoro-4-methoxybenzyl substituent. This compound is commercially available with ≥95% purity and is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological and infectious diseases .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNBPBZRSGMYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound has been suggested to induce depolarization of the bacterial cytoplasmic membrane. This suggests a dissipation of the bacterial membrane potential as its mechanism of antibacterial action. .

Result of Action

The compound has shown strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria. The depolarization of the bacterial cytoplasmic membrane suggests that the compound may disrupt essential cellular processes, leading to bacterial cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity.

Biological Activity

tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure, including a tert-butyl group, a piperidine ring, and a benzyl moiety with fluorine and methoxy substituents. Its molecular formula is C₁₈H₂₇FN₂O, with a molecular weight of approximately 338.423 g/mol. Research suggests that this compound may exhibit various biological activities, particularly in the context of neuroprotection and interactions with neurotransmitter systems.

Potential Therapeutic Applications

Research indicates that compounds containing piperidine rings, similar to this compound, are often studied for their roles as analgesics, antidepressants, and antipsychotics. The presence of the fluorine atom in this compound may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies aimed at developing new therapeutic agents for neurological disorders.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Preliminary studies suggest that it may affect the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions. Understanding these interactions will be essential for elucidating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-butyl 1-(3-fluoro-5-trifluoromethyl)benzyl)piperidin-4-ylcarbamate | C₁₈H₂₄F₄N₂O₂ | Contains trifluoromethyl group |

| tert-butyl 1-(3-fluoro-5-methylbenzyl)piperidin-4-ylcarbamate | C₁₈H₂₉FN₂O | Substituted with methyl instead of methoxy |

| tert-butyl piperidin-4-ylcarbamate | C₁₀H₂₀N₂O₂ | Lacks aromatic substitution |

These compounds exhibit varying biological activities due to differences in their substituents on the benzene ring or modifications to the piperidine structure. The presence of both fluorine and methoxy groups in this compound may enhance its biological activity compared to others lacking these features.

Neuroprotective Effects

A study investigating the neuroprotective effects of similar piperidine derivatives found that certain compounds exhibited significant protective effects against oxidative stress-induced neuronal cell death. These findings suggest that this compound could potentially be developed into a neuroprotective agent, particularly in conditions like Alzheimer's disease or Parkinson's disease.

Interaction Studies

Interaction studies involving this compound are crucial to understanding its mechanism of action. Preliminary research has indicated that it may interact with specific receptors involved in neurotransmission, such as dopamine D2 receptors and serotonin receptors. These interactions could explain its potential antidepressant and anxiolytic effects.

Toxicological Profile

While detailed toxicological data on this compound is limited, safety data sheets indicate that acute toxicity data is not available, suggesting the need for further investigation into its safety profile. Understanding the compound's irritant properties and potential long-term effects will be essential for its development as a therapeutic agent.

Comparison with Similar Compounds

Q & A

What are the key considerations for optimizing the synthesis of tert-Butyl 1-(3-fluoro-4-methoxybenzyl)piperidin-4-ylcarbamate?

Basic Research Question

Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example, the analogous compound tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate is synthesized via condensation of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine, followed by reduction and protection steps using dichloromethane and triethylamine . For the fluoro-methoxy derivative, replacing nitrobenzaldehyde with 3-fluoro-4-methoxybenzyl chloride/bromide may require adjusting stoichiometry and reaction time. Solvent polarity and catalysts (e.g., Pd/C for hydrogenation) should be tested to enhance yield and purity.

How can researchers characterize the structural integrity of this compound?

Basic Research Question

Characterization involves 1H/13C NMR to confirm the piperidine ring, benzyl substituents, and carbamate groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₈H₂₆FN₂O₃). HPLC (≥95% purity) and FT-IR (stretching vibrations for C=O, N-H) are critical for quality control. For analogs like tert-butyl piperidin-4-ylcarbamate derivatives, these methods have been used to confirm Boc-deprotection and substitution patterns .

What are the stability profiles of this compound under different storage conditions?

Basic Research Question

Stability studies should assess sensitivity to moisture, light, and temperature. For tert-butyl carbamates, hydrolysis under acidic/basic conditions is a known degradation pathway. Storage at –20°C in inert atmospheres (argon) is recommended, as seen in safety data for similar compounds . Accelerated stability testing (40°C/75% RH for 4 weeks) can identify degradation products via LC-MS.

How does the 3-fluoro-4-methoxybenzyl group influence biological activity compared to other substituents?

Advanced Research Question

The electron-withdrawing fluoro and electron-donating methoxy groups may modulate interactions with biological targets. For instance, tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate shows activity via nitro group reduction to an amine, which binds enzymes/receptors . The fluoro-methoxy variant could enhance metabolic stability or receptor affinity, requiring comparative SAR studies using in vitro binding assays (e.g., kinase inhibition or GPCR screens).

What analytical challenges arise in quantifying trace impurities during synthesis?

Advanced Research Question

Impurities may include unreacted starting materials (e.g., 3-fluoro-4-methoxybenzyl halides) or de-Boc byproducts. UPLC-MS/MS with charged aerosol detection (CAD) is effective for low-abundance species. For example, tert-butyl carbamate derivatives often require rigorous monitoring of residual solvents (dichloromethane, triethylamine) via GC-MS .

How can researchers resolve contradictions in reported reaction yields for similar compounds?

Advanced Research Question

Yield discrepancies often stem from variations in solvent purity, catalyst loading, or workup methods. For tert-butyl piperidin-4-ylcarbamate analogs, yields improved from 60% to 85% by switching from batch to continuous flow reactors . Systematic DOE (Design of Experiments) approaches, including factorial analysis of temperature, pH, and mixing rates, can identify critical parameters.

What in vitro models are suitable for evaluating the pharmacological potential of this compound?

Advanced Research Question

Cell-based assays (e.g., HEK293 for GPCRs, HCT116 for cytotoxicity) can screen for target engagement. For example, tert-butyl 1-benzylpiperidin-4-ylcarbamate derivatives were tested in acetylcholinesterase inhibition assays using Ellman’s method . For the fluoro-methoxy variant, dose-response curves (IC50) and selectivity panels (e.g., CEREP’s SafetyScreen44) are recommended to assess off-target effects.

What safety precautions are essential when handling this compound?

Basic Research Question

While specific toxicity data for this compound are limited, analogous carbamates require PPE (gloves, goggles) and fume hoods. Safety data sheets for tert-butyl (4-chlorophenethyl)carbamate highlight the need for respiratory protection during aerosol formation . First-aid measures for skin contact include immediate washing with water .

How can computational methods predict the metabolic pathways of this compound?

Advanced Research Question

In silico tools (e.g., Schrödinger’s ADMET Predictor, SwissADME) can model phase I/II metabolism. The fluoro group may resist oxidation, while the methoxy group could undergo O-demethylation. Docking studies (AutoDock Vina) with CYP450 isoforms (e.g., CYP3A4) can identify metabolic hotspots, validated by in vitro microsomal assays .

What strategies mitigate racemization during synthesis of chiral derivatives?

Advanced Research Question

Racemization at the piperidine C4 position can occur during Boc-deprotection. Using mild acidic conditions (e.g., TFA in DCM at 0°C) and chiral HPLC (e.g., CHIRALPAK IC) for monitoring ensures enantiopurity. For tert-butyl carbamates, enantiomeric excess ≥98% has been achieved via asymmetric hydrogenation with Ru-BINAP catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.